molecular formula C8H6BrN3 B1288192 3-Bromo-5-(1H-imidazol-1-yl)pyridine CAS No. 263868-66-2

3-Bromo-5-(1H-imidazol-1-yl)pyridine

Cat. No.: B1288192
CAS No.: 263868-66-2
M. Wt: 224.06 g/mol
InChI Key: JRGBDKMZPHTEQM-UHFFFAOYSA-N
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Description

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety

Scientific Research Applications

3-Bromo-5-(1H-imidazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

Target of Action

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a broad range of targetsImidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets through hydrogen bonding due to the presence of two nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that this compound could have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Based on the known biological activities of imidazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .

Action Environment

For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which suggests that changes in pH could potentially influence its interaction with its targets.

Future Directions

Imidazole derivatives have attracted substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1H-imidazol-1-yl)pyridine typically involves the bromination of 5-(1H-imidazol-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of de-brominated pyridine or modified imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-5-iodopyridine
  • 5-Bromo-3-(1H-imidazol-1-yl)pyridine

Uniqueness

3-Bromo-5-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a brominated pyridine ring and an imidazole moiety. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-bromo-5-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBDKMZPHTEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596306
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263868-66-2
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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